5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps. Pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . The specific synthetic route for this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated pyrimidine intermediates under controlled conditions. Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Halogen atoms, such as chlorine, can be substituted by nucleophiles in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections.
Industry: Utilized in the development of novel insecticides targeting specific receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes critical for the survival of parasites, such as Leishmania and Plasmodium species . The compound may bind to these enzymes, disrupting their function and leading to the death of the parasite. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide include other pyrazole derivatives such as:
3(5)-aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Known for their heat-resistant properties and applications in energetic materials. The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the treatment of parasitic infections.
Properties
IUPAC Name |
5-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5OS/c1-9(8-21-11(3)5-10(2)20-21)6-17-14(22)13-12(16)7-18-15(19-13)23-4/h5,7,9H,6,8H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPREVLXEHPHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C2=NC(=NC=C2Cl)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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